molecular formula C20H25O2P B14395302 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole CAS No. 89865-17-8

4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14395302
CAS No.: 89865-17-8
M. Wt: 328.4 g/mol
InChI Key: NJTBBTPZEOZGJE-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole is a unique organophosphorus compound characterized by its benzodioxaphosphole ring structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 2,4-di-tert-butylphenol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene, and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-dipyridyl
  • 2,6-Di-tert-butyl-4-methylphenol
  • 2,6-Di-tert-butyl-4-ethylphenol

Comparison: 4,6-Di-tert-butyl-2-phenyl-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more versatile in various applications .

Properties

CAS No.

89865-17-8

Molecular Formula

C20H25O2P

Molecular Weight

328.4 g/mol

IUPAC Name

4,6-ditert-butyl-2-phenyl-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C20H25O2P/c1-19(2,3)14-12-16(20(4,5)6)18-17(13-14)21-23(22-18)15-10-8-7-9-11-15/h7-13H,1-6H3

InChI Key

NJTBBTPZEOZGJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)OP(O2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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